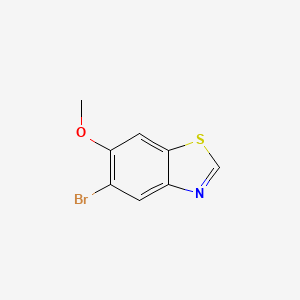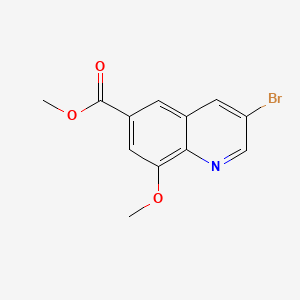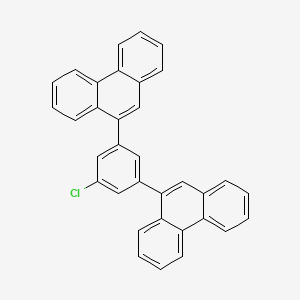
9,9'-(5-Chloro-1,3-phenylene)diphenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9’-(5-Chloro-1,3-phenylene)diphenanthrene is an organic compound with the molecular formula C₃₄H₂₁Cl It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains a chlorine atom attached to a phenylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(5-Chloro-1,3-phenylene)diphenanthrene typically involves a multi-step process. One common method includes the following steps :
Starting Materials: 1,3-dibromo-5-chlorobenzene and 9-phenanthrene boronic acid.
Catalyst: Palladium(II) acetate.
Ligand: Tri(o-tolyl)phosphine.
Solvent: Toluene.
Reaction Conditions: The reaction mixture is heated under reflux conditions.
The reaction proceeds through a Suzuki coupling reaction, where the boronic acid reacts with the dibromo compound in the presence of the palladium catalyst and ligand to form the desired product.
Industrial Production Methods
Industrial production methods for 9,9’-(5-Chloro-1,3-phenylene)diphenanthrene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
9,9’-(5-Chloro-1,3-phenylene)diphenanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of phenanthrenequinone derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenanthrene derivatives.
Aplicaciones Científicas De Investigación
9,9’-(5-Chloro-1,3-phenylene)diphenanthrene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 9,9’-(5-Chloro-1,3-phenylene)diphenanthrene involves its interaction with specific molecular targets. The compound can intercalate into DNA, affecting its structure and function. Additionally, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 9,9’-(5-Bromo-1,3-phenylene)diphenanthrene
- 9,9’-(5-Methyl-1,3-phenylene)diphenanthrene
- 9,9’-(5-Nitro-1,3-phenylene)diphenanthrene
Uniqueness
9,9’-(5-Chloro-1,3-phenylene)diphenanthrene is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions. Compared to its bromine, methyl, and nitro analogs, the chlorine derivative may exhibit different electronic and steric properties, making it suitable for specific applications in materials science and medicinal chemistry.
Propiedades
Fórmula molecular |
C34H21Cl |
|---|---|
Peso molecular |
465.0 g/mol |
Nombre IUPAC |
9-(3-chloro-5-phenanthren-9-ylphenyl)phenanthrene |
InChI |
InChI=1S/C34H21Cl/c35-26-18-24(33-20-22-9-1-3-11-27(22)29-13-5-7-15-31(29)33)17-25(19-26)34-21-23-10-2-4-12-28(23)30-14-6-8-16-32(30)34/h1-21H |
Clave InChI |
TTWDNKYZUHWLEJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC(=CC(=C4)Cl)C5=CC6=CC=CC=C6C7=CC=CC=C75 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


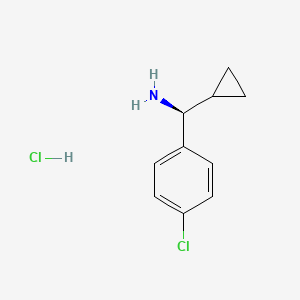
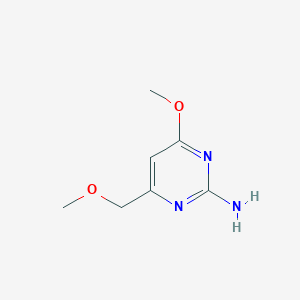
![Benzyl (2-hydroxyspiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13920210.png)
![[(1S)-3,3-difluorocyclohexyl]methanol](/img/structure/B13920212.png)

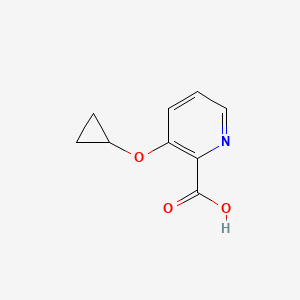
![tert-Butyl 1-acetyl-5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13920227.png)

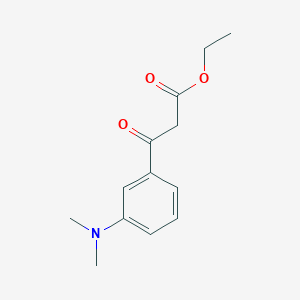
![(9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate](/img/structure/B13920231.png)
